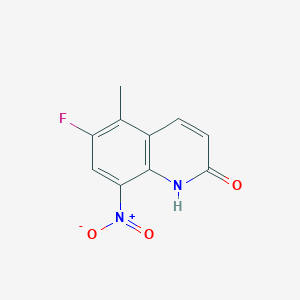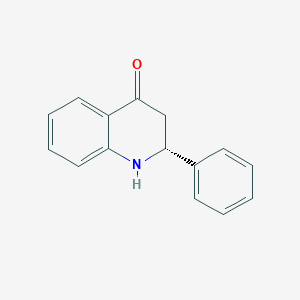
5-Chloro-3-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4ClF3N2O. It belongs to the class of picolinamides and is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)picolinamide typically involves the reaction of 5-chloro-3-(trifluoromethyl)pyridine with an appropriate amide-forming reagent. One common method is the reaction of the pyridine derivative with ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction to amines.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity for these targets. The compound may also modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)picolinamide
- 4-Chloro-3-(trifluoromethyl)picolinamide
- 5-Chloro-4-(trifluoromethyl)picolinamide
Uniqueness
5-Chloro-3-(trifluoromethyl)picolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential as a versatile building block in synthetic chemistry. Additionally, its unique structure may confer specific binding properties to biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C7H4ClF3N2O |
|---|---|
Peso molecular |
224.57 g/mol |
Nombre IUPAC |
5-chloro-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-3-1-4(7(9,10)11)5(6(12)14)13-2-3/h1-2H,(H2,12,14) |
Clave InChI |
MJZOCJFNMVFTEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)





![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)


![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)

![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)
![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)
